molecular formula C7H9N3O2 B1296619 N,N-dimethyl-3-nitropyridin-2-amine CAS No. 5028-23-9

N,N-dimethyl-3-nitropyridin-2-amine

Cat. No. B1296619
CAS RN: 5028-23-9
M. Wt: 167.17 g/mol
InChI Key: HOESCRDIWBIVCL-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-nitropyridin-2-amine is a chemical compound with the empirical formula C7H9N3O2 . It has a molecular weight of 167.17 and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for N,N-dimethyl-3-nitropyridin-2-amine is CN©c1ncccc1N+=O . The InChI key is HOESCRDIWBIVCL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

N,N-dimethyl-3-nitropyridin-2-amine is a solid . Other physical and chemical properties such as solubility are not mentioned in the search results.

Scientific Research Applications

Aminal Formation via Pummerer Rearrangement

N,N-dimethyl-3-nitropyridin-2-amine, when reacted with acid chlorides in the presence of dimethyl sulfoxide and tertiary bases like pyridine, has been found to yield aminals, such as N,N′-bis(3-nitro-2-pyridinylimino)methylene. This formation of aminals can be explained by a Pummerer type rearrangement and involves the attack of a suitable base on N-methylenethiomethyl intermediates, leading to the expulsion of methyl mercaptan. This discovery provides insights into novel pathways in organic synthesis and the formation of unique aminal structures (Rakhit, Georges, & Bagli, 1979).

Safety And Hazards

N,N-dimethyl-3-nitropyridin-2-amine is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . The compound has a GHS07 pictogram, a signal word of “Warning”, and hazard statement H302 .

properties

IUPAC Name

N,N-dimethyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-9(2)7-6(10(11)12)4-3-5-8-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOESCRDIWBIVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339505
Record name N,N-dimethyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-3-nitropyridin-2-amine

CAS RN

5028-23-9
Record name N,N-dimethyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of 2-chloro-3-nitropyridine (1.00 g, 0.00631 mol) in absolute EtOH (17 ml), under nitrogen, was treated, dropwise during 10 minutes, with 3.86 g (0.0214 mol) of 25% aqueous dimethylamine and kept at ambient temperature (25° C.) for 30 minutes. The mixture was mixed with water and extracted with EtOAc. The extract was washed with water, dried (MgSO4) and concentrated to give 1.05 g of the titled product, a yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
3.86 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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